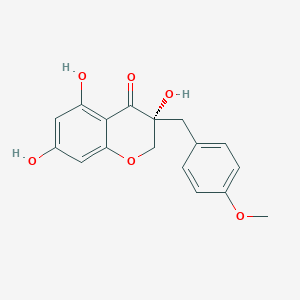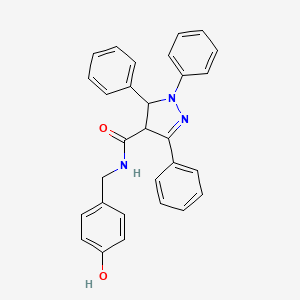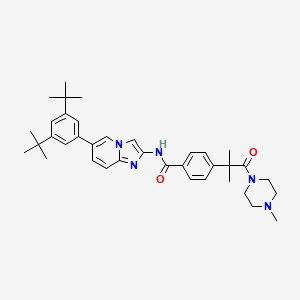
Tos-Gly-Pro-Arg-NHPh(4-NH2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Tos-Gly-Pro-Arg-NHPh(4-NH2) N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide , is a synthetic peptide derivative. This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the glycine residue, followed by a sequence of proline and arginine, and ending with a 4-aminophenylamide group. It is often used in biochemical research due to its ability to interact with various enzymes and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide typically involves the following steps:
Protection of Amino Groups: The amino groups of glycine, proline, and arginine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reactions: The protected amino acids are coupled sequentially using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Tosylation: The glycine residue is tosylated using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide: undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide: has a wide range of applications in scientific research:
Biochemistry: Used as a substrate for studying enzyme kinetics and inhibition.
Medicine: Investigated for its potential as an anticoagulant due to its ability to inhibit thrombin.
Chemistry: Utilized in the synthesis of complex peptides and proteins.
Industry: Employed in the development of diagnostic assays and therapeutic agents.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with enzymes and proteins. The tosyl group enhances its binding affinity to specific enzyme active sites, while the peptide sequence mimics natural substrates, allowing it to act as a competitive inhibitor. The 4-aminophenylamide group further stabilizes the enzyme-inhibitor complex, enhancing its inhibitory potency.
Comparación Con Compuestos Similares
N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide: can be compared with other similar compounds such as:
N-p-Tosyl-Glycine-Proline-Arginine-Prolineamide: Lacks the 4-aminophenylamide group, resulting in lower inhibitory potency.
N-p-Tosyl-Glycine-Proline-Arginine-4-Nitrophenylamide: Contains a nitro group instead of an amino group, affecting its reactivity and binding affinity.
N-p-Tosyl-Glycine-Proline-Arginine-4-Hydroxyphenylamide: Contains a hydroxyl group, which alters its solubility and interaction with enzymes.
The uniqueness of N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide lies in its specific sequence and functional groups, which confer high binding affinity and inhibitory potency, making it a valuable tool in biochemical and medical research.
Propiedades
Fórmula molecular |
C26H36N8O5S |
|---|---|
Peso molecular |
572.7 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-(4-aminoanilino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H36N8O5S/c1-17-6-12-20(13-7-17)40(38,39)31-16-23(35)34-15-3-5-22(34)25(37)33-21(4-2-14-30-26(28)29)24(36)32-19-10-8-18(27)9-11-19/h6-13,21-22,31H,2-5,14-16,27H2,1H3,(H,32,36)(H,33,37)(H4,28,29,30)/t21-,22-/m0/s1 |
Clave InChI |
LHIXVSSUGJJLKZ-VXKWHMMOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11932706.png)
![(1R,4S,5S,8S,9R,10R,12S,13S)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B11932712.png)
![2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide](/img/structure/B11932719.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B11932724.png)

![7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11932737.png)


![(7S)-2-(3,5-dimethoxy-4-methylphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11932756.png)
![methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate](/img/structure/B11932767.png)
